Phenol terminated modified silicone oil

interfacial phosgenation copolymerization efficiency polycarbonate–siloxane block copolymer

Phenol terminated modified silicone oil (CAS 158167-48-7), chemically designated as α,ω-bis(propylphenol)polydimethylsiloxane, is a linear polydimethylsiloxane (PDMS) fluid bearing phenolic hydroxyl (–PhOH) groups at both chain termini. With a molecular formula of C₂₄H₄₀O₄Si₃ and a molecular weight of approximately 476.8 g/mol, it belongs to the class of reactive organofunctional siloxane oligomers.

Molecular Formula C24H40O4Si3
Molecular Weight 476.8 g/mol
CAS No. 158167-48-7
Cat. No. B14128231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol terminated modified silicone oil
CAS158167-48-7
Molecular FormulaC24H40O4Si3
Molecular Weight476.8 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCC1=CC=CC=C1O)O[Si](C)(C)O[Si](C)(C)CCCC2=CC=CC=C2O
InChIInChI=1S/C24H40O4Si3/c1-29(2,19-11-15-21-13-7-9-17-23(21)25)27-31(5,6)28-30(3,4)20-12-16-22-14-8-10-18-24(22)26/h7-10,13-14,17-18,25-26H,11-12,15-16,19-20H2,1-6H3
InChIKeyDOICITLAIJTWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol Terminated Modified Silicone Oil (CAS 158167-48-7): Reactive PDMS Fluid for Engineering Thermoplastic Copolymerization and Impact Modification


Phenol terminated modified silicone oil (CAS 158167-48-7), chemically designated as α,ω-bis(propylphenol)polydimethylsiloxane, is a linear polydimethylsiloxane (PDMS) fluid bearing phenolic hydroxyl (–PhOH) groups at both chain termini . With a molecular formula of C₂₄H₄₀O₄Si₃ and a molecular weight of approximately 476.8 g/mol, it belongs to the class of reactive organofunctional siloxane oligomers . The terminal phenol groups confer strong reactivity toward phosgene, carbonate, and isocyanate chemistries, enabling covalent incorporation into polycarbonate, polyester, and polyurethane backbones via interfacial phosgenation or melt transesterification [1]. Industrially, this compound is supplied across a viscosity-graded product series (e.g., IOTA/Cheersil 28723–28729, spanning 60–230 mm²/s at 25°C) to accommodate different processing and copolymer architecture requirements .

Why Generic Reactive Silicone Oils Cannot Substitute for Phenol Terminated Modified Silicone Oil (CAS 158167-48-7) in Copolymer Synthesis


The terminal functional group identity on a reactive PDMS oligomer is the single most consequential variable governing copolymerization efficiency, copolymer architecture, and ultimate material performance. Systematic head-to-head studies comparing phenol-terminated (PT-PDMS), hydroxy-terminated (HT-PDMS), and amino-terminated (AT-PDMS) oligomers in identical interfacial phosgenation reactions with bisphenol-A revealed dramatically divergent conversion efficiencies: HT-PDMS achieved only 45–55% conversion, whereas PT-PDMS reached 70–80% [1]. This 25–35 percentage-point gap translates directly into unreacted siloxane content, phase separation defects, and compromised mechanical integrity in the final copolymer. Furthermore, PT-PDMS-based copolymers uniquely retain the tensile and flexural strength of neat polycarbonate while simultaneously improving Izod impact strength — a balance that non-reactive silicone fluids and hydroxy-terminated analogs fail to achieve [1]. Substituting a generic hydroxy- or methyl-terminated silicone oil therefore risks both incomplete incorporation and loss of the characteristic strength–toughness balance that defines engineering polycarbonate–siloxane copolymers.

Quantitative Differentiation Evidence: Phenol Terminated Modified Silicone Oil (CAS 158167-48-7) vs. Hydroxy-, Amino-, and Non-Reactive PDMS Analogs


Copolymerization Conversion Efficiency: Phenol-Terminated PDMS Outperforms Hydroxy-Terminated PDMS by 25–35 Percentage Points in Interfacial Phosgenation

In a controlled study synthesizing bisphenol-A polycarbonate–polydimethylsiloxane (PC–PDMS) multiblock copolymers via interfacial phosgenation under identical conditions, three α,ω-difunctional PDMS oligomers differing only in terminal group chemistry were directly compared [1]. The phenol-terminated oligomer (PT-PDMS) achieved 70–80% conversion to copolymer, whereas the hydroxy-terminated oligomer (HT-PDMS) reached only 45–55% conversion — a deficit of 25–35 percentage points [1]. The amino-terminated variant (AT-PDMS) showed the highest conversion at 85–95%, but its urea/amide linkages introduce different thermal and hydrolytic stability profiles [1]. Critically, only the PT-PDMS-based copolymers simultaneously improved Izod impact strength while retaining the tensile and flexural strengths of neat polycarbonate — a property combination not reported for HT-PDMS or AT-PDMS systems [1].

interfacial phosgenation copolymerization efficiency polycarbonate–siloxane block copolymer reactive oligomer conversion

Impact Resistance: PC–PDMS Block Copolymers from Phenol-Terminated PDMS Deliver Izod Impact Improvement While Preserving Neat PC Tensile and Flexural Strength

Two independent studies converge on the same finding: PT-PDMS-derived copolymers uniquely enhance impact toughness without the tensile/flexural strength penalty typically observed with rubber toughening. Ma et al. (1997) reported that PC–PDMS copolymers synthesized from PT-PDMS oligomers exhibited improved Izod impact strength while retaining the tensile and flexural strengths of neat polycarbonate [1]. Okamoto (2002) subsequently demonstrated that in glass-fiber-reinforced PC–PDMS composites using phenolic hydroxyl-terminated reactive PDMS, the Izod impact value increased systematically with the degree of polymerization (n) of the PDMS block from n = 40 to n = 160 [2]. The PC–PDMS/GF composite was found to be superior to the PC/GF composite in the balance between fluidity and impact resistance, with SEM confirming enhanced polymer–glass fiber adhesion in the copolymer matrix [2].

Izod impact strength glass-fiber reinforced polycarbonate toughness–strength balance PC–PDMS composite

Thermal Stability Enhancement via Si–O–Ph Cross-Linking: Phenol-Terminated Silicone Architectures Enable Td5 of 606°C and Char Yield of 91.1% at 800°C in Nitrogen

Zhang et al. (2021) designed and synthesized a silicone resin (SR-OH) bearing phenolic hydroxyl groups to investigate thermal stabilization via Si–O–Ph bond formation during curing [1]. After curing at 350°C, SR-OH achieved a 5% weight loss temperature (Td₅) of 606°C in nitrogen and 542°C in air, with a char yield at 800°C of 91.1% and 85.3%, respectively [1]. In direct comparison, a conventional methyl phenyl silicone resin (SR-Ph) cured under identical conditions exhibited a Td₅ of only 455°C in nitrogen and 445°C in air, with char yields of 76.1% and 61.4% — representing a Td₅ improvement of 151°C (nitrogen) and 97°C (air) attributable to Si–O–Ph cross-links [1]. While this evidence is from a resin system rather than the linear phenol-terminated PDMS fluid itself, the underlying Si–O–Ph chemistry is directly transferable: the phenolic –OH group on PT-PDMS can participate in analogous transesterification and condensation reactions to form thermally robust Si–O–Ph linkages in copolymer or blend systems [1].

thermal degradation temperature Si–O–Ph cross-linking char yield thermo-oxidative stability

Molecular Weight-Graded Viscosity Series Enables Tailored Copolymer Architecture: Four Specified Grades from 60 to 230 mm²/s at 25°C

Commercial phenol-terminated modified silicone oil (CAS 158167-48-7) is supplied as a series of four standardized viscosity grades — IOTA 28723 (60–120 mm²/s), IOTA 28724 (70–130 mm²/s), IOTA 28725 (100–160 mm²/s), and IOTA 28729 (190–230 mm²/s) — each corresponding to a different average PDMS chain length . This graded portfolio contrasts with many competing reactive siloxane oligomers (e.g., hydroxy-terminated or amino-terminated PDMS) that are often offered in fewer or less tightly specified grades. The viscosity, which correlates with PDMS degree of polymerization (n), directly controls the siloxane block length in the final copolymer. Okamoto (2002) demonstrated that the Izod impact value of PC–PDMS/GF composites increases with n from 40 to 160 [1], meaning that grade selection is not merely a processing convenience but a critical design parameter governing end-use impact performance. The accompanying density (0.970–0.990 g/cm³ at 25°C) and refractive index (1.406–1.430 at 25°C) specifications provide additional quality control metrics for incoming material verification .

viscosity specification PDMS block length copolymer design product grade selection

Processability Advantage: PT-PDMS-Based Copolymers Exhibit Increasing Melt Flow with PDMS Content and Good Processability

Ma et al. (1997) systematically investigated the melt rheology of PDMS–PC copolymers prepared from PT-PDMS oligomers [1]. The melt indices of PT-PDMS–PC copolymers blended with neat polycarbonate increased with increasing PDMS–PC copolymer content, and the copolymers demonstrated good processability [1]. The intrinsic viscosity (IV) of the copolymers decreased with increasing PT-PDMS oligomer content, indicating reduced molecular entanglement that facilitates melt processing [1]. This contrasts with the behavior of many rubber-modified thermoplastics, where impact improvement often comes at the cost of reduced melt flow and more difficult injection molding. The finding that PT-PDMS–PC copolymers maintain processability while improving toughness distinguishes them from conventional impact modifiers that require higher processing temperatures or pressures [1].

melt flow index polymer processability intrinsic viscosity PC–PDMS copolymer blending

High-Value Application Scenarios for Phenol Terminated Modified Silicone Oil (CAS 158167-48-7) Based on Differentiated Evidence


Synthesis of High-Conversion Polycarbonate–Siloxane Block Copolymers via Interfacial Phosgenation

When synthesizing PC–PDMS multiblock copolymers for engineering thermoplastic applications, selecting phenol-terminated PDMS (70–80% conversion) over hydroxy-terminated PDMS (45–55% conversion) directly reduces the fraction of unreacted siloxane that can phase-separate and nucleate mechanical defects [1]. The higher conversion is attributed to the superior nucleophilicity and appropriate reactivity of the phenolic –OH group toward phosgene under interfacial conditions, as established by Ma et al. (1997) [1]. Formulators targeting low-defect, optically clear, or mechanically robust PC–siloxane copolymers should specify PT-PDMS grade based on desired siloxane block length, using the viscosity-grade series (60–230 mm²/s) to tune copolymer architecture [2]. This scenario applies to manufacturers of flame-retardant, low-temperature ductile polycarbonate grades for electrical/electronic housings and automotive interior components.

Impact Modification of Glass-Fiber-Reinforced Polycarbonate Composites

For glass-fiber-reinforced polycarbonate (GF-PC) composites requiring simultaneously high impact resistance, good melt fluidity, and strong polymer–fiber interfacial adhesion, phenol-terminated reactive PDMS is the demonstrated chemistry of choice. Okamoto (2002) established that PC–PDMS block copolymers prepared from phenolic hydroxyl-terminated PDMS yield GF-PC composites with superior impact–fluidity balance compared to unmodified PC/GF composites, with SEM evidence confirming enhanced adhesion at the polymer–glass interface [1]. The Izod impact value can be tuned by selecting the appropriate PDMS chain length (n = 40 to 160) via the corresponding viscosity grade of the phenol-terminated silicone oil precursor [1]. Industrial users developing lightweight structural composites for automotive body panels, drone frames, or sports equipment should evaluate PT-PDMS grades IOTA 28724–28729 for this application.

High-Temperature-Resistant Silicone–Organic Hybrid Materials Exploiting Si–O–Ph Cross-Linking Chemistry

The phenolic –OH functionality on PT-PDMS enables the formation of Si–O–Ph covalent cross-links during thermal curing or high-temperature processing — a mechanism that Zhang et al. (2021) demonstrated can elevate Td₅ by up to 151°C and increase char yield at 800°C by 15–24 percentage points compared to conventional non-phenolic silicone resins [1]. While this evidence derives from a resin system, the identical Si–O–Ph linkage chemistry is accessible whenever phenol-terminated PDMS is co-cured or co-processed with silanol-containing species above 150°C [2]. This application scenario is relevant for developers of high-temperature coatings, adhesives, and encapsulants for aerospace, oil-and-gas downhole equipment, and power electronics where thermal endurance beyond 450°C is required and where conventional methyl phenyl silicone fluids fail.

Copolymerization and Blending Modification of Polyester and Polyurethane Resins via Reactive Phenol End Groups

Beyond polycarbonate systems, the phenolic hydroxyl termini of CAS 158167-48-7 can react with isocyanates (polyurethane chemistry) and participate in melt transesterification with polyesters, enabling covalent incorporation of PDMS segments into PU and PET/PBT backbones [1]. The melt processability advantage documented by Ma et al. (1997) — where PT-PDMS–PC copolymer blends showed increasing melt index with copolymer content — suggests that PT-PDMS can serve as an internal processing aid while delivering siloxane-derived properties (flexibility, hydrophobicity, heat resistance) [2]. This scenario is relevant for manufacturers of thermoplastic polyurethane elastomers, polyester-based engineering resins, and hybrid polymer systems seeking to improve low-temperature flexibility, reduce water uptake, or enhance flame retardancy without sacrificing melt processability.

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